Cas no 1804182-80-6 (7-Formyl-1H-benzimidazole-5-carboxamide)

7-Formyl-1H-benzimidazole-5-carboxamide 化学的及び物理的性質

名前と識別子

-

- 7-Formyl-1H-benzimidazole-5-carboxamide

-

- インチ: 1S/C9H7N3O2/c10-9(14)5-1-6(3-13)8-7(2-5)11-4-12-8/h1-4H,(H2,10,14)(H,11,12)

- InChIKey: HAGSYCZPZAGYLL-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=C(C=O)C2=C(C=1)NC=N2)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 256

- トポロジー分子極性表面積: 88.8

- 疎水性パラメータ計算基準値(XlogP): -0.2

7-Formyl-1H-benzimidazole-5-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A061004044-1g |

7-Formyl-1H-benzimidazole-5-carboxamide |

1804182-80-6 | 98% | 1g |

$2,005.15 | 2022-04-02 | |

| Alichem | A061004044-250mg |

7-Formyl-1H-benzimidazole-5-carboxamide |

1804182-80-6 | 98% | 250mg |

$784.92 | 2022-04-02 | |

| Alichem | A061004044-500mg |

7-Formyl-1H-benzimidazole-5-carboxamide |

1804182-80-6 | 98% | 500mg |

$1,259.50 | 2022-04-02 |

7-Formyl-1H-benzimidazole-5-carboxamide 関連文献

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

7-Formyl-1H-benzimidazole-5-carboxamideに関する追加情報

Introduction to 7-Formyl-1H-benzimidazole-5-carboxamide (CAS No. 1804182-80-6)

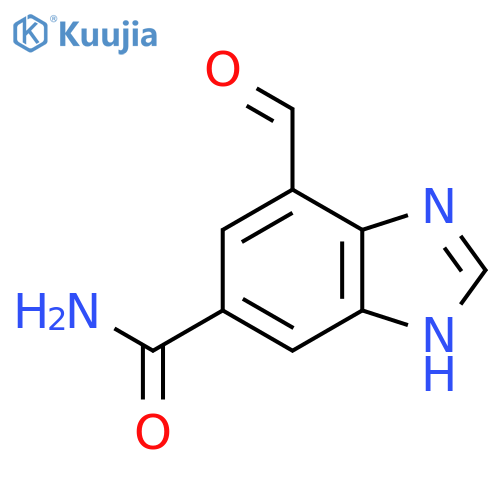

7-Formyl-1H-benzimidazole-5-carboxamide, with the CAS number 1804182-80-6, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.

The molecular structure of 7-Formyl-1H-benzimidazole-5-carboxamide is characterized by a benzimidazole core with a formyl group at the 7-position and a carboxamide group at the 5-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it an interesting candidate for further investigation.

In the realm of medicinal chemistry, 7-Formyl-1H-benzimidazole-5-carboxamide has been studied for its potential as a lead compound in drug discovery. Recent research has focused on its ability to modulate various biological pathways and its interaction with specific protein targets. For instance, studies have shown that this compound can inhibit certain enzymes involved in cancer cell proliferation and metastasis, making it a promising candidate for anticancer drug development.

A key aspect of the research on 7-Formyl-1H-benzimidazole-5-carboxamide involves its pharmacokinetic and pharmacodynamic properties. These properties are crucial for understanding how the compound behaves in biological systems and how it can be optimized for therapeutic use. Preliminary studies have indicated that the compound exhibits good solubility and stability, which are essential for effective drug delivery.

In addition to its potential as an anticancer agent, 7-Formyl-1H-benzimidazole-5-carboxamide has also been explored for its antimicrobial properties. Benzimidazoles are well-known for their broad-spectrum antimicrobial activity, and this particular compound has shown promise in inhibiting the growth of various bacterial and fungal strains. This makes it a valuable candidate for developing new antimicrobial agents to combat drug-resistant pathogens.

The synthesis of 7-Formyl-1H-benzimidazole-5-carboxamide involves several steps, including the formation of the benzimidazole core and the introduction of the formyl and carboxamide groups. Various synthetic routes have been developed to optimize the yield and purity of the final product. These methods often involve multistep reactions and careful control of reaction conditions to ensure high efficiency and selectivity.

In terms of safety and toxicity, preliminary studies on 7-Formyl-1H-benzimidazole-5-carboxamide have shown that it is generally well-tolerated at therapeutic concentrations. However, as with any new chemical entity, further extensive toxicological studies are necessary to fully assess its safety profile before it can be considered for clinical trials.

The future prospects for 7-Formyl-1H-benzimidazole-5-carboxamide are promising. Ongoing research is focused on optimizing its structure to enhance its biological activity and reduce potential side effects. Additionally, efforts are being made to develop more efficient synthetic methods to make the compound more accessible for large-scale production.

In conclusion, 7-Formyl-1H-benzimidazole-5-carboxamide (CAS No. 1804182-80-6) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an exciting candidate for further investigation and development into novel therapeutic agents.

1804182-80-6 (7-Formyl-1H-benzimidazole-5-carboxamide) 関連製品

- 1465286-40-1(5-Isothiazolamine, 3-(2-pyridinyl)-)

- 1247170-04-2(1-(1-methyl-1H-pyrazol-4-yl)ethyl(pentan-3-yl)amine)

- 303145-38-2(1H-Pyrrolizine-6,7-dicarboxylic acid, 2,3-dihydro-5-(4-methylphenyl)-)

- 1226860-75-8(Methylpiperidine-4-yl(tetrahydropyran-4-yl)amine dihydrochloride)

- 2248269-70-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-4-(2-methylpropyl)phenylacetate)

- 477504-32-8(4-cyano-N-(2E)-3-methyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide)

- 951625-05-1(Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalate)

- 1020489-98-8(N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide)

- 1805873-20-4(1-Bromo-1-(3-(difluoromethoxy)-4-ethylphenyl)propan-2-one)

- 1805748-71-3(1-Bromo-3-(2-(methylthio)-5-nitrophenyl)propan-2-one)